![molecular formula C20H13NO4 B2863030 5-(9H-Carbazol-9-YL)isophthalic acid CAS No. 1800465-14-8](/img/structure/B2863030.png)
5-(9H-Carbazol-9-YL)isophthalic acid
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Description
5-(9H-Carbazol-9-YL)isophthalic acid, also known as DK7662, is a compound with the molecular formula C20H13NO4 . It has several other names, including 5-carbazol-9-ylbenzene-1,3-dicarboxylic acid and 5-(9H-carbazole-9-yl) isophthalic acid .
Synthesis Analysis
The synthesis of carbazole-based compounds like 5-(9H-Carbazol-9-YL)isophthalic acid often involves complex procedures. For instance, one method involves the solvothermal reaction of 5-(9H-carbazol-9-yl)-isophthalic acid and zinc nitrate in DMF/MeOH at room temperature overnight .Molecular Structure Analysis
The molecular structure of 5-(9H-Carbazol-9-YL)isophthalic acid includes a carbazole ring attached to an isophthalic acid group . The SMILES representation of the molecule isC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O
. Physical And Chemical Properties Analysis
5-(9H-Carbazol-9-YL)isophthalic acid has a predicted boiling point of 562.7±50.0 °C and a predicted density of 1.37±0.1 g/cm3 . It also has a pKa value of 3.45±0.10 .Scientific Research Applications
Electropolymerization
Carbazole-based compounds, including “5-(9H-Carbazol-9-YL)isophthalic acid”, are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazole and its derivatives, including “5-(9H-Carbazol-9-YL)isophthalic acid”, have been used in the development of biosensors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Corrosion Inhibition
Carbazole-based compounds have been used for corrosion inhibition . Their good chemical and environmental stability make them suitable for this application .
Photovoltaics
Carbazole-based compounds have been used in the development of photovoltaic devices . Their excellent charge transport ability and strong fluorescence make them ideal for this application .
Electroluminescent Devices
Carbazole-based compounds have been used in the development of electroluminescent devices . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Field-Effect Transistors
Carbazole-based compounds have been used in the development of field-effect transistors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Supercapacitors
Carbazole-based compounds have been used in the development of supercapacitors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Light-Emitting Devices
Molecular crystals with desirable structures and tunable photoluminescence, such as those based on “5-(9H-Carbazol-9-YL)isophthalic acid”, are highly important for applications as lasers, sensors, and light-emitting devices .
properties
IUPAC Name |
5-carbazol-9-ylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFYVDIUYNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9H-Carbazol-9-YL)isophthalic acid |
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